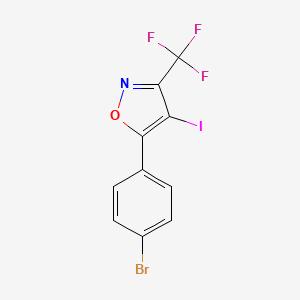

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole

Description

Properties

Molecular Formula |

C10H4BrF3INO |

|---|---|

Molecular Weight |

417.95 g/mol |

IUPAC Name |

5-(4-bromophenyl)-4-iodo-3-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C10H4BrF3INO/c11-6-3-1-5(2-4-6)8-7(15)9(16-17-8)10(12,13)14/h1-4H |

InChI Key |

ATMWZOOENUIZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole typically involves a multi-step process. One common method includes the following steps:

Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.

Introduction of Bromine and Iodine: The bromine and iodine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Iodination can be achieved using iodine or N-iodosuccinimide (NIS) under similar conditions.

Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the Sonogashira reaction has been employed to produce 4-alkynylisoxazoles from 4-iodoisoxazoles, showcasing the versatility of isoxazole derivatives in organic synthesis . The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

Antimicrobial and Antiviral Properties

Isoxazole derivatives, including 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole, have demonstrated significant antimicrobial and antiviral activities. Research indicates that isoxazole-containing compounds exhibit a range of biological effects, such as:

- Antifungal Activity: Isoxazole derivatives have been shown to inhibit fungal growth effectively.

- Antiviral Activity: Some studies suggest that these compounds can interfere with viral replication mechanisms.

- Anticancer Potential: The compound's structure allows it to interact with various biological targets, potentially leading to anticancer effects .

Therapeutic Applications

The unique properties of this compound position it as a candidate for several therapeutic applications:

- Cancer Treatment: Due to its ability to inhibit cell proliferation in certain cancer cell lines, it may serve as a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs: The compound's potential anti-inflammatory properties could be explored in developing treatments for inflammatory diseases.

- Neurological Disorders: Isoxazoles have been investigated for their anticonvulsant properties, suggesting potential applications in treating epilepsy and other neurological disorders .

Case Studies

Several studies have documented the synthesis and evaluation of isoxazole derivatives:

- Study on Antimicrobial Activity: A recent investigation assessed the antimicrobial efficacy of various isoxazole derivatives against common pathogens. Results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

- Evaluation in Cancer Models: In vitro studies demonstrated that certain isoxazole derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole (CAS: 1960427-90-0)

3-(4-Bromophenyl)isoxazole Derivatives

- Comparison: The absence of iodine and trifluoromethyl groups in this simpler derivative results in lower molecular weight (≈253 g/mol) and distinct enzyme interaction profiles. The iodine in the target compound may enhance binding affinity to enzymes due to its polarizability .

Trifluoromethyl-Containing Isoxazoles

Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide)

- Structure : Shares the trifluoromethyl group but lacks halogen substituents on the phenyl ring.

- Application: Immunosuppressive agent for rheumatoid arthritis.

Carboxylic Acid Derivatives

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS: 91182-60-4)

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight : 282.09 g/mol .

- Key Differences: The carboxylic acid group at position 4 increases polarity and hydrogen-bonding capacity, contrasting with the iodine and trifluoromethyl groups in the target compound.

Enzyme Inhibition Profiles

- Glutathione Reductase (GR) and GST Inhibition :

Anti-inflammatory Potential

- Analogous Compounds : 1,3,4-Oxadiazoles with 4-bromophenyl groups exhibit 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The target compound’s trifluoromethyl group may improve pharmacokinetic properties, such as half-life, by resisting oxidative metabolism.

Physicochemical Properties and Spectral Data

Comparative Spectral Analysis

Biological Activity

5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole (CAS Number: 1960427-94-4) is a compound of growing interest due to its diverse biological activities. Isoxazole derivatives have been extensively studied for their pharmacological potential, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound is characterized by the presence of a bromophenyl group, an iodo substituent, and a trifluoromethyl group attached to the isoxazole ring. This unique arrangement contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrF3I N |

| Molecular Weight | 338.96 g/mol |

| CAS Number | 1960427-94-4 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives. The compound has shown promising results against various bacterial strains. For instance, a study indicated that isoxazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of isoxazole compounds has also been explored, particularly in relation to Zika virus infections. In vitro studies demonstrated that certain derivatives exhibit potent antiviral activity against Zika virus strains . The structural modifications in compounds similar to this compound have been linked to enhanced efficacy.

Anticancer Activity

Isoxazoles have been investigated for their anticancer properties. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Case Studies

-

Antibacterial Efficacy : A series of experiments tested the antibacterial activity of several isoxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

- Results: The compound exhibited an MIC of 32 µg/mL against E. coli, indicating moderate antibacterial activity.

-

Antiviral Screening : In a study focused on Zika virus, derivatives were screened for their ability to inhibit viral replication in human cell lines.

- Results: The compound demonstrated a dose-dependent inhibition with an IC50 value of 0.5 µM, suggesting strong antiviral potential.

Structure-Activity Relationship (SAR)

The biological activities of isoxazoles are often influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl and halogens (bromo and iodo) has been correlated with increased biological potency .

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and potency |

| Bromo Substituent | Increases antibacterial activity |

| Iodo Substituent | Modulates electronic properties |

Q & A

Q. What are the common synthetic challenges and methodologies for preparing 5-(4-Bromophenyl)-4-iodo-3-(trifluoromethyl)isoxazole?

Synthesizing 4-(trifluoromethyl)isoxazoles is challenging due to the steric and electronic effects of the trifluoromethyl (–CF₃) group. Traditional methods rely on cycloaddition reactions or halogenation strategies, but they often suffer from low yields and regioselectivity issues. A recent metal-free approach uses CF₃SO₂Na as the trifluoromethyl source and tBuONO as an oxidant/nitrogen donor, enabling efficient synthesis from chalcone precursors . Key challenges include controlling substituent positioning and optimizing reaction conditions to avoid byproducts.

Q. What in vitro models are typically used to evaluate the anti-cancer activity of this compound?

Standard anti-cancer screening involves cell viability assays (e.g., MTT) against human breast cancer cell lines like MCF-7 and 4T1. For example, derivatives of 4-(trifluoromethyl)isoxazole showed IC₅₀ values in the low micromolar range (e.g., 2.63 μM for compound 2g in MCF-7), with activity enhanced by the –CF₃ group compared to non-fluorinated analogs . Dose-response curves and time-dependent cytotoxicity studies are critical for validating efficacy.

Q. How is the crystal structure of this compound determined, and what analytical tools are employed?

Single-crystal X-ray diffraction is the gold standard. Software like SHELXL refines structural parameters using intensity data, resolving bond lengths, angles, and intermolecular interactions. For example, SHELX programs are widely used for small-molecule refinement, leveraging high-resolution data to address twinning or disorder in crystals . Complementary techniques like NMR and HRMS validate purity and molecular geometry.

Advanced Research Questions

Q. How does the trifluoromethyl group enhance the anti-cancer activity of isoxazole derivatives compared to non-fluorinated analogs?

The –CF₃ group increases lipophilicity and metabolic stability, improving membrane permeability. Molecular docking studies suggest that the electron-withdrawing nature of –CF₃ strengthens interactions with hydrophobic pockets in target proteins (e.g., kinases or tubulin). For instance, trifluoromethylated analog 2g exhibited an 8-fold lower IC₅₀ (2.63 μM) than its non-CF₃ counterpart (19.72 μM) in MCF-7 cells .

Q. What mechanistic insights explain the inhibitory effects of this compound on glutathione-dependent enzymes?

Isoxazole derivatives with 4-bromophenyl substituents exhibit competitive inhibition against glutathione S-transferase (GST), binding directly to the enzyme’s active site (Kᵢ = 0.059 ± 0.20 μM). In contrast, derivatives with electron-withdrawing groups (e.g., –NO₂) show non-competitive inhibition, suggesting allosteric modulation. Structure-activity relationship (SAR) studies highlight the critical role of halogen substituents in dictating inhibition type and potency .

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. SHELXL’s constraints (e.g., SIMU, DELU) help model anisotropic displacement. For example, high-resolution data (≤ 1.0 Å) combined with iterative refinement cycles improve accuracy. Validation tools like R-factors and difference Fourier maps ensure structural reliability .

Q. What experimental design considerations are critical for optimizing the regioselectivity of iodine incorporation in this compound?

Iodination requires careful control of electrophilic conditions. Directed ortho-metalation or halogen-exchange reactions (e.g., Finkelstein) can enhance regioselectivity. Solvent polarity and temperature adjustments (e.g., using DMF at 60°C) minimize competing side reactions. Monitoring via LC-MS or TLC ensures selective iodination at the 4-position of the isoxazole ring .

Methodological Notes

- Synthetic Optimization : Prioritize metal-free conditions to reduce toxicity and cost .

- Enzyme Assays : Use recombinant GST/GR enzymes and spectrophotometric methods (e.g., NADPH oxidation for GR activity) .

- Data Validation : Cross-validate crystallographic results with DFT calculations or Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.